Propargyl-O-C1-amido-PEG2-C2-NHS ester is a specialized chemical compound primarily utilized in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound features a non-cleavable polyethylene glycol (PEG) linker that enhances the stability and efficacy of therapeutic agents. The full chemical name reflects its structural components, which include propargyl, amido, and NHS ester functionalities.
The compound is cataloged under the CAS number 2101206-30-6 and has been referenced in various chemical databases and product listings, including Bio-Fount and Xcess Biosciences. It is commercially available for research purposes and is noted for its high purity and stability under specified storage conditions .
Propargyl-O-C1-amido-PEG2-C2-NHS ester is classified as a non-cleavable PEG linker. PEG linkers are widely used in bioconjugation chemistry due to their ability to improve solubility, reduce immunogenicity, and enhance pharmacokinetic properties of conjugated drugs. This specific compound falls under the category of linkers designed for ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs .
The synthesis of Propargyl-O-C1-amido-PEG2-C2-NHS ester typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, purification techniques such as chromatography may be employed to isolate the final product .
The molecular formula for Propargyl-O-C1-amido-PEG2-C2-NHS ester is , with a molecular weight of 370.35 g/mol. The structure includes:
C#CCOCC(NCCOCCOCCC(ON1C(CCC1=O)=O)=O)=OInChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19)This data provides insight into its chemical behavior and potential interactions .
Propargyl-O-C1-amido-PEG2-C2-NHS ester participates in various chemical reactions primarily centered around bioconjugation processes:
These reactions are often performed under mild conditions to preserve the integrity of sensitive biological molecules involved in the conjugation process .
The mechanism of action for Propargyl-O-C1-amido-PEG2-C2-NHS ester revolves around its role as a linker in ADCs:
This mechanism enhances therapeutic efficacy while minimizing off-target effects associated with traditional chemotherapy .
Propargyl-O-C1-amido-PEG2-C2-NHS ester has notable applications in:
This compound exemplifies the advancements in drug delivery systems aimed at improving treatment specificity and efficacy .
Propargyl-O-C1-amido-PEG2-C2-NHS ester serves as a foundational building block in the architecture of next-generation antibody-drug conjugates, where it functions as a non-cleavable 2-unit polyethylene glycol linker [2] [6]. Its primary role resides in creating stable connections between cytotoxic payloads and biological vectors (typically monoclonal antibodies), enabling targeted delivery to disease sites while minimizing off-target toxicity. The NHS ester moiety exhibits rapid reactivity with lysine ε-amino groups on antibodies, forming stable amide bonds that withstand extracellular conditions. This covalent linkage ensures the payload remains attached during systemic circulation, a critical determinant of ADC safety profiles [6] [9].
The incorporation of a precisely defined 2-unit polyethylene glycol spacer significantly influences the conjugate's biophysical behavior. With a molecular weight of 370.35 g/mol (chemical formula: C₁₆H₂₂N₂O₈), this compact linker extends the distance between the antibody and payload by approximately 13.5 Å, sufficient to reduce steric hindrance that might compromise antigen recognition or payload activity [2] [6]. The PEG spacer simultaneously enhances aqueous solubility of hydrophobic payloads, mitigating aggregation—a common challenge in ADC formulation that can accelerate clearance and reduce therapeutic index.
Table 1: Comparative Analysis of PEG Linkers in ADC Design
| Linker Type | PEG Units | Molecular Weight (g/mol) | Approximate Length (Å) | Key Advantages |
|---|---|---|---|---|
| Propargyl-O-C1-amido-PEG2-C2-NHS ester | 2 | 370.35 | 13.5 | Balanced stealth properties; Minimal immunogenicity; Optimal payload flexibility |
| PEG4-based linkers | 4 | 458.46 | 18.0 | Enhanced solubility; Greater shielding effect |
| Non-PEG linkers | 0 | <300 | <10 | Minimal linker-dependent metabolism; Compact architecture |
The strategic value of this linker extends beyond its structural role to its chemical versatility. Following antibody conjugation via the NHS ester, the terminal alkyne remains available for copper-catalyzed cycloaddition with azide-functionalized payloads—a sequential conjugation approach that overcomes challenges associated with direct coupling of sensitive cytotoxic agents. This modular assembly supports controlled drug-to-antibody ratios, a critical quality attribute determining ADC efficacy and safety [6] [9].
Non-cleavable linkers represent a transformative advancement in targeted therapeutic delivery systems, with Propargyl-O-C1-amido-PEG2-C2-NHS ester exemplifying this technology through its robust molecular design. Unlike enzymatically cleavable counterparts, this linker maintains covalent integrity throughout systemic circulation, only releasing its payload upon complete lysosomal degradation of the antibody component following cellular internalization [3] [7]. This mechanism offers distinct pharmacological advantages: it prevents premature payload release in plasma, significantly reducing off-target toxicity while simultaneously generating active metabolites that retain the linker's amino acid components, enhancing cancer cell specificity [3].
The polyethylene glycol component fundamentally transforms the bioconjugate's pharmacokinetic profile. The ethylene oxide repeating units create a hydrophilic hydration shell around the conjugate, diminishing nonspecific interactions with plasma proteins and cellular surfaces. This "stealth" characteristic extends circulatory half-life by reducing hepatic clearance and macrophage uptake, directly translating to improved tumor accumulation. The two-unit length represents an optimal compromise—providing substantial hydrophilic benefits without excessive molecular weight that might necessitate dosage escalation [3] [6].
The linker's stability derives from its chemically resistant bonds: the amide linkage between the propargyl moiety and polyethylene glycol chain, and the ether bonds within the polyethylene glycol spacer. These bonds demonstrate exceptional resilience to serum hydrolases and acidic environments encountered during circulation, ensuring >95% of payload remains attached until reaching the target site. This stability is quantifiably superior to disulfide-based or protease-cleavable linkers, which typically exhibit 5-15% plasma detachment within 48 hours [7]. Furthermore, the polyethylene glycol component sterically shields the amide bonds from enzymatic recognition, adding another layer of protection against premature cleavage.
Table 2: Stability and Functional Advantages of Non-cleavable PEG Linkers
| Characteristic | Impact on ADC Performance | Mechanistic Basis |
|---|---|---|
| Lysosomal processing dependency | Enhanced tumor specificity | Payload release exclusively in target cells following antibody degradation |
| Polyethylene glycol hydration | Reduced hepatic clearance | Hydration shell minimizes opsonization and subsequent RES uptake |
| Amide bond stability | Minimized systemic toxicity | Resistance to serum proteases and esterases |
| Controlled payload release kinetics | Sustained intracellular drug exposure | Gradual generation of amino acid-linker-payload metabolites |
The alkyne functionality in Propargyl-O-C1-amido-PEG2-C2-NHS ester enables transformative applications through copper-catalyzed azide-alkyne cycloaddition, a cornerstone reaction in modern bioconjugation that fulfills all criteria for bioorthogonal chemistry [1] [5] [6]. This reaction mechanism involves a copper(I) catalyst coordinating simultaneously to the terminal alkyne and organic azide, dramatically accelerating their 1,3-dipolar cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The kinetic acceleration under physiological conditions (typically achieving completion within minutes at micromolar concentrations) enables efficient conjugation without damaging biomolecular integrity [5] [6].
The strategic positioning of the alkyne at the distal end of the polyethylene glycol spacer ensures optimal accessibility for catalytic coordination. Unlike internal alkynes, the terminal alkyne maintains sufficient steric freedom for copper coordination, while the polyethylene glycol chain prevents hydrophobic collapse or nonspecific adsorption that might hinder reaction efficiency. This spatial arrangement yields near-quantitative conjugation efficiencies (>95%) with diverse azide-functionalized payloads, including highly hydrophobic cytotoxins, fluorescent probes, and immunomodulators [6].
The reaction's bioorthogonality represents its most significant advantage: neither alkyne nor azide functionalities react with native biological functional groups (amines, thiols, carboxylic acids), enabling selective conjugation without protecting groups. This selectivity permits sequential conjugation protocols where the NHS ester first targets lysine residues on antibodies, followed by copper-catalyzed azide-alkyne cycloaddition with payloads—a methodology that prevents cross-reaction and preserves protein integrity [1] [5]. Furthermore, the triazole product exhibits exceptional stability under physiological conditions, resisting hydrolytic, enzymatic, and redox degradation while contributing minimal immunogenicity.
Table 3: Characteristics of Copper-Catalyzed Azide-Alkyne Cycloaddition in Bioconjugation
| Reaction Attribute | Biological Conjugation Advantage | Impact on Conjugate Quality |
|---|---|---|
| Bioorthogonality | No interference with native biomolecules | Preserves antibody structure and function; No side reactions |
| Rapid kinetics (k~10⁶ M⁻¹s⁻¹) | Efficient conjugation under dilute conditions | Quantitative payload attachment without concentration-dependent aggregation |
| Triazole ring stability | Permanent linkage resistant to biological degradation | Consistent drug-to-antibody ratio throughout circulation |
| Modular design flexibility | Compatible with diverse payload-azide derivatives | Streamlined ADC optimization with varied payload classes |
The copper catalyst system typically employs copper sulfate with reducing agents (sodium ascorbate) or stabilizing ligands (tris-hydroxypropyltriazole), maintaining catalytic efficiency while minimizing protein oxidation. Recent advances utilize copper-chelating ligands that protect antibody disulfide bonds from reduction, further enhancing conjugate stability. This continuous refinement of copper-catalyzed azide-alkyne cycloaddition methodology solidifies Propargyl-O-C1-amido-PEG2-C2-NHS ester's position as a future-oriented linker technology adaptable to next-generation therapeutic formats beyond conventional antibody-drug conjugates [1] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6